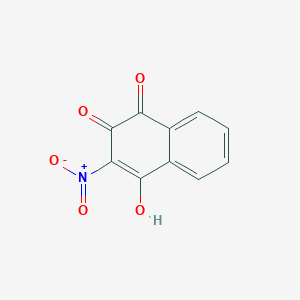

2-Hydroxy-3-nitro-1,4-naphthoquinone

Descripción general

Descripción

2-Hydroxy-3-nitro-1,4-naphthoquinone is a useful research compound. Its molecular formula is C10H5NO5 and its molecular weight is 219.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antiallergic Activity

One of the notable applications of 2-hydroxy-3-nitro-1,4-naphthoquinone is its potential as an antiallergic agent. Research indicates that this compound can inhibit rat passive cutaneous anaphylaxis (PCA), demonstrating significant potency when alkyl substitutions are present at C-6 and C-7 positions. For instance, certain derivatives showed about 50% inhibition at doses around 10 micromolar/kg following subcutaneous administration . This suggests a promising avenue for developing treatments for allergic reactions such as asthma and hay fever .

1.2 Antileishmanial Activity

The compound has also been evaluated for its antileishmanial properties. A study synthesized various derivatives and tested them against Leishmania species, revealing effective activity against both promastigotes and intracellular amastigotes. Some derivatives exhibited minimal inhibitory concentrations (MICs) in the range of micrograms per milliliter, indicating potential for treating leishmaniasis .

1.3 Antimicrobial Properties

In addition to its antiallergic and antileishmanial activities, this compound has shown antibacterial and antifungal properties. Its derivatives have been studied for their efficacy against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, suggesting broad-spectrum antimicrobial potential .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactive functional groups. It participates in various reactions that lead to the formation of complex molecular frameworks. This versatility allows chemists to explore new synthetic pathways and develop novel compounds with enhanced biological activities .

2.2 Material Science

In materials science, naphthoquinones like this compound have been investigated for their potential use in creating organic electronic materials and dyes. Their unique structural properties enable them to be incorporated into polymers and other materials for applications in electronics and photonics .

Case Studies

Análisis De Reacciones Químicas

Method A: Nitration with Fuming HNO₃

-

Conditions : Chloroform solvent, room temperature, 1–2 hours.

-

Yield : 73–97% depending on substituents (e.g., 94% for 6-methoxy derivatives) .

-

Mechanism : Electrophilic aromatic substitution at the C-3 position due to hydroxyl group activation .

Method B: Nitronium Tetrafluoroborate (NO₂BF₄)

-

Conditions : Acetonitrile, 0°C to room temperature, 30 minutes.

Table 1: Comparative Nitration Results

| Starting Material | Nitrating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hydroxy-6-methyl-1,4-naphthoquinone | HNO₃ (fuming) | Chloroform | 97 | |

| 2-Hydroxy-1,4-naphthoquinone | NO₂BF₄ | CH₃CN | 92 |

Nucleophilic Substitution Reactions

The nitro group at C-3 and hydroxyl group at C-2 enable diverse substitutions:

Chlorination

-

Reagent : SOCl₂ or PCl₅.

-

Product : 2-Chloro-3-nitro-1,4-naphthoquinone.

Amination

-

Reagent : Aniline or substituted anilines.

-

Conditions : K₂CO₃, DMSO, 100°C.

-

Product : 2-Anilino-3-nitro derivatives (e.g., 2-anilino-6-methyl analog, 81% yield) .

Table 2: Substitution Reactions with Anilines

| Aniline Substituent | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | 2-Hydroxy-3-(4-methylanilino) | 67 | |

| 2,6-Dimethyl | 2-Hydroxy-3-(2,6-dimethylanilino) | 72 |

Coupling Reactions for Complex Architectures

The quinone core participates in multicomponent reactions to form fused heterocycles:

Xanthene Derivatives

-

Reaction : With 2H-chromenes via nucleophilic addition (TBAF catalyst).

Redox and Biological Interactions

-

Redox Cycling : Generates reactive oxygen species (ROS) via semiquinone radical formation, contributing to cytotoxicity .

-

Structure–Activity Relationship : Alkyl groups at C-6/C-7 enhance antiallergic activity (e.g., 50% inhibition of rat PCA at 10 μM) .

Table 3: Biological Activity of Selected Derivatives

| Derivative | IC₅₀ (RAW 264.7 Cells, μM) | Hemolysis (100 μM) |

|---|---|---|

| 2-Hydroxy-3-anilino | 483.5 | None |

| 2-Hydroxy-3-(4-methoxy-anilino) | 1408.0 | None |

Stability and Degradation

Propiedades

IUPAC Name |

4-hydroxy-3-nitronaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO5/c12-8-5-3-1-2-4-6(5)9(13)10(14)7(8)11(15)16/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBGMGMJKICXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396020 | |

| Record name | 2-Hydroxy-3-nitro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54808-30-9 | |

| Record name | NSC86268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-nitro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.